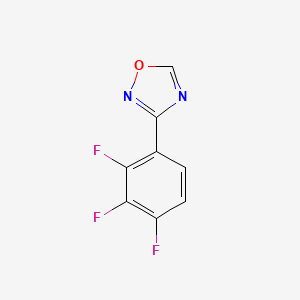

3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole

Description

Contextual Significance of Heterocyclic Chemistry

Heterocyclic compounds are a vast and prominent class of organic molecules that form the backbone of numerous natural and synthetic products. openmedicinalchemistryjournal.com These compounds are characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom, within the ring. openaccessjournals.com Nitrogen, oxygen, and sulfur are common heteroatoms that impart unique physicochemical properties distinct from their all-carbon counterparts. openmedicinalchemistryjournal.comopenaccessjournals.com

The field of heterocyclic chemistry has profound implications for medicinal chemistry, with over 90% of pharmaceuticals containing a heterocyclic moiety. openmedicinalchemistryjournal.com These structures are pivotal in the design and synthesis of drugs, agrochemicals, and advanced materials. openaccessjournals.comrsc.org The versatility of heterocyclic compounds allows chemists to manipulate their structures to create novel molecules with tailored properties, making them an indispensable component of modern chemical and biological science. openaccessjournals.com The development of innovative synthetic methodologies to access a wide variety of functionalized heterocyclic compounds is of critical importance to medicinal chemists, as it expands the available drug-like chemical space. rsc.org

Importance of the 1,2,4-Oxadiazole (B8745197) Ring System in Organic Synthesis and Design

Among the many heterocyclic structures, the 1,2,4-oxadiazole ring, a five-membered ring with one oxygen and two nitrogen atoms, has garnered considerable attention in drug discovery. nih.gov This scaffold is valued for its unique bioisosteric properties, often acting as a substitute for amide or ester groups in bioactive compounds. nih.gov This substitution can enhance metabolic stability and other pharmacokinetic properties. The thermal and chemical resistance of the oxadiazole ring contributes to its stability as a molecular scaffold. nih.gov

The 1,2,4-oxadiazole moiety is a key framework in a number of commercial drugs and is present in a multitude of compounds investigated for a wide spectrum of biological activities, including anti-inflammatory, antiviral, anticancer, and analgesic properties. nih.gov Its synthesis is a well-explored area of organic chemistry, with primary methods including the cyclization of O-acylamidoximes and the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. nih.govresearchgate.net The development of new, efficient synthetic routes, such as one-pot procedures and microwave-assisted reactions, continues to make this heterocyclic system readily accessible for creating libraries of potential therapeutic agents. nih.govorganic-chemistry.org

Role of Fluorine Substitution in Modulating Molecular Properties and Reactivity

The strategic incorporation of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry. nih.gov Fluorine, being the most electronegative element and having a small van der Waals radius comparable to hydrogen, can significantly alter a molecule's properties without adding significant steric bulk. researchgate.netmdpi.com

Judicious placement of fluorine atoms can productively influence a range of molecular characteristics. victoria.ac.nz These include:

Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug. mdpi.com

Binding Affinity: The strong carbon-fluorine bond and the element's electronegativity can lead to enhanced binding interactions with target proteins. nih.gov

Lipophilicity: Fluorine substitution can modulate a compound's lipophilicity, which affects its solubility, permeability across biological membranes, and biodistribution. mdpi.com

pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing the ionization state of a molecule at physiological pH. victoria.ac.nz

The increasing prevalence of fluorinated compounds in the pharmaceutical market underscores the value of this element in drug design and development. mdpi.comresearchgate.net

Overview of Current Academic Research Trends on Fluorinated Aryl Oxadiazole Derivatives

Current research often focuses on combining the advantageous properties of the 1,2,4-oxadiazole ring with the unique effects of fluorine substitution. The resulting fluorinated aryl oxadiazole derivatives are investigated for a wide array of pharmacological applications.

A significant trend is the development of these compounds as enzyme inhibitors. For example, derivatives of 1,2,4-oxadiazole are being optimized as inhibitors for Sirtuin 2 (Sirt2), a target relevant to neurodegenerative diseases. nih.gov Structure-activity relationship (SAR) studies have revealed that a para-substituted phenyl ring at the 3-position of the oxadiazole is a crucial feature for inhibitory action. nih.gov Other research has explored novel 5-aryl-1,3,4-oxadiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov

Another major area of research involves the development of fluorinated oxadiazoles (B1248032) as modulators of nuclear receptors. Recently, a class of 1,2,4-oxadiazole derivatives was identified as farnesoid X receptor (FXR) antagonists. mdpi.com Further exploration of this chemical scaffold led to the discovery of dual modulators that also act as pregnane (B1235032) X receptor (PXR) agonists, presenting potential leads for treating inflammatory disorders. mdpi.com

The synthesis of these complex molecules is also an active area of research, with studies focusing on creating trifluoromethylated oxadiazoles and other fluorinated heterocyclic systems. organic-chemistry.orgderpharmachemica.com

Scope and Objectives of Research on 3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole

While extensive research exists on the broader class of fluorinated aryl oxadiazoles, studies focusing specifically on this compound are less prevalent in publicly accessible literature. The research objectives for this particular compound are therefore projected based on the established significance of its constituent parts.

The primary scope of research on this molecule would be to synthesize and characterize it, followed by an evaluation of its potential biological activities. The objectives would likely include:

Efficient Synthesis: Developing and optimizing a synthetic route to produce this compound in high yield and purity. This would likely involve the reaction of 2,3,4-trifluorobenzamidoxime with a suitable reagent to form the oxadiazole ring.

Structural and Physicochemical Characterization: Thoroughly analyzing the compound's structure and properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening: Investigating the compound's activity against a panel of biological targets, guided by the known activities of structurally related molecules. Given the trifluorophenyl substitution, targets related to metabolic, inflammatory, or neurological disorders would be of high interest.

Structure-Activity Relationship (SAR) Studies: Using the compound as a scaffold to synthesize new analogues, thereby exploring how modifications to the trifluorophenyl ring or potential substitution at the C5 position of the oxadiazole ring affect biological activity.

The unique 2,3,4-trifluorophenyl substitution pattern provides a specific electronic and steric profile that could lead to novel interactions with biological targets, making it a logical candidate for exploration within the field of medicinal chemistry.

Research Data on Oxadiazole Derivatives

Table 1: Molecular Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₃F₃N₂O |

| Molecular Weight | 200.12 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1C2=NOC=N2)F)F)F |

Data sourced from publicly available chemical databases.

Table 2: Selected Synthesis Methods for 1,2,4-Oxadiazoles

| Method | Description | Advantages | Reference(s) |

| Amidoxime (B1450833) Acylation & Cyclization | Two-stage process involving O-acylation of an amidoxime followed by base-catalyzed cyclization. | Swift, high efficiency, uncomplicated work-up. | nih.gov |

| One-Pot Synthesis from Amidoximes | Direct reaction of amidoximes with carboxylic acid derivatives or aldehydes in aprotic solvents. | Highly efficient for medicinal chemistry applications. | nih.gov |

| 1,3-Dipolar Cycloaddition | Reaction of nitrile oxides with nitriles. | Can be catalyzed by agents like platinum(IV) to proceed under mild conditions. | nih.gov |

| Microwave-Assisted Synthesis | One-pot reaction of nitriles, hydroxylamine (B1172632), and Meldrum's acid under microwave irradiation. | Good to excellent yields, solvent-free conditions. | organic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H3F3N2O |

|---|---|

Molecular Weight |

200.12 g/mol |

IUPAC Name |

3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C8H3F3N2O/c9-5-2-1-4(6(10)7(5)11)8-12-3-14-13-8/h1-3H |

InChI Key |

DFSFFENMOXELHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C2=NOC=N2)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,3,4 Trifluorophenyl 1,2,4 Oxadiazole

Historical Evolution of 1,2,4-Oxadiazole (B8745197) Synthesis

The 1,2,4-oxadiazole heterocyclic system was first synthesized and characterized in 1884 by Tiemann and Krüger. mdpi.com Initially referred to as "azoxime," its structure and reactivity garnered significant attention from chemists decades later, particularly concerning its photochemical rearrangement capabilities. mdpi.com Over the years, numerous synthetic methods have been developed, but many modern approaches are refinements of two primary classical strategies: the heterocyclization of amidoxime (B1450833) derivatives and the 1,3-dipolar cycloaddition between nitriles and nitrile oxides. mdpi.comresearchgate.net

Classical Approaches to Substituted Oxadiazoles (B1248032)

The most prevalent and versatile methods for constructing the 1,2,4-oxadiazole ring involve the use of amidoximes as key intermediates. These methods can be broadly categorized into cyclization and condensation reactions.

A cornerstone of 1,2,4-oxadiazole synthesis is the acylation of an amidoxime followed by a cyclodehydration step. researchgate.netnih.gov In this two-stage process, the amidoxime is first treated with an acylating agent, such as an acid chloride or anhydride, to form an O-acylamidoxime intermediate. This intermediate is then subjected to cyclization, often promoted by heat or a base, which involves the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. nih.gov The choice of reaction conditions for the cyclization step is crucial to ensure high yields and prevent side reactions.

Modern synthetic protocols often favor one-pot procedures where the amidoxime is directly condensed with a carboxylic acid derivative without the isolation of the O-acylamidoxime intermediate. mdpi.com These reactions can be promoted by various reagents and conditions. For instance, condensing amidoximes with esters in a superbasic medium like NaOH/DMSO at room temperature has proven effective. mdpi.com Similarly, activating carboxylic acids with agents like carbonyldiimidazole (CDI) or using orthoesters as both reactant and dehydrating agent are common strategies. mdpi.com A simple and direct protocol for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves a one-pot reaction of a nitrile, hydroxylamine (B1172632), and an aldehyde. rsc.org

Specific Strategies for 3-Aryl-1,2,4-Oxadiazole Synthesis

The synthesis of 3-aryl-1,2,4-oxadiazoles follows the general amidoxime-based route. The key principle is that the aryl substituent at the 3-position of the final oxadiazole originates from the corresponding aryl amidoxime. nih.gov Therefore, the synthesis begins with the preparation of an appropriate N-hydroxy-arylimidamide (aryl amidoxime).

The synthesis of the title compound, 3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole , is achieved through a two-step sequence starting from the corresponding benzonitrile. This method involves the initial formation of the key intermediate, 2,3,4-trifluorobenzamidoxime, followed by its cyclization to form the desired 1,2,4-oxadiazole ring.

The first step is the conversion of the nitrile to the amidoxime. This is a standard transformation typically achieved by reacting the nitrile with hydroxylamine, often generated in situ from hydroxylamine hydrochloride and a mild base. nih.govrsc.org

The second step is the cyclization of the resulting amidoxime. A highly effective method for forming an unsubstituted C5 position on the oxadiazole ring is the reaction of the amidoxime with an orthoformate, such as triethyl orthoformate. This reagent provides the single carbon atom required to complete the five-membered ring, and the reaction is typically driven to completion by heating, often with an acid catalyst. mdpi.com

Table 1: Synthetic Protocol for this compound

| Step | Reaction | Reagents and Conditions | Product |

|---|

The successful synthesis is contingent on the availability and purity of the starting materials. The primary precursor for introducing the 2,3,4-trifluorophenyl group is 2,3,4-Trifluorobenzonitrile (B125879) . The reagents required for the subsequent transformations are standard laboratory chemicals.

Table 2: Key Precursors and Reagents

| Compound Name | Role in Synthesis | Supplier Information |

|---|---|---|

| 2,3,4-Trifluorobenzonitrile | Starting Material | Commercially available from various chemical suppliers. |

| Hydroxylamine Hydrochloride | Reagent for Amidoxime Formation | Standard laboratory reagent. |

| Sodium Bicarbonate (or Triethylamine) | Base for Amidoxime Formation | Standard laboratory reagent. |

| Triethyl Orthoformate | Reagent for Cyclization (C1 source) | Standard laboratory reagent. |

| Ethanol (B145695) | Solvent | Standard laboratory reagent. |

Synthesis of this compound

Regioselective Synthesis of the 1,2,4-Oxadiazole Core

The most prevalent and reliable method for the regioselective synthesis of 3-substituted-1,2,4-oxadiazoles, including the target compound this compound, is the cyclization reaction between an amidoxime and an acylating agent. researchgate.netchim.it This [4+1] approach ensures that the substituent from the amidoxime is positioned at the C3 position of the resulting oxadiazole ring, while the group from the acylating agent is at the C5 position.

The synthesis commences with the preparation of the key intermediate, 2,3,4-trifluorobenzamidoxime. This is typically achieved by reacting 2,3,4-trifluorobenzonitrile with hydroxylamine in the presence of a base. nih.gov The resulting amidoxime is then reacted with a suitable acylating agent, such as an acid chloride, anhydride, or a carboxylic acid activated with a coupling agent. nih.govmdpi.com The intermediate formed is an O-acylamidoxime, which then undergoes intramolecular cyclodehydration to yield the final this compound. researchgate.netmdpi.comnih.gov This two-stage process, often performed as a one-pot synthesis, provides excellent control over the regiochemistry of the final product. nih.gov

General Reaction Scheme:

Amidoxime Formation: 2,3,4-Trifluorobenzonitrile + NH₂OH → 2,3,4-Trifluorobenzamidoxime

Acylation and Cyclization: 2,3,4-Trifluorobenzamidoxime + Acylating Agent → O-Acylamidoxime Intermediate → this compound

Optimizing Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of solvent, the type and amount of base or catalyst used, and the reaction temperature. nih.govresearchgate.net

Solvent Effects: Aprotic polar solvents such as Tetrahydrofuran (THF) and Dimethylformamide (DMF) are commonly employed. acs.orgorganic-chemistry.org THF is often favored for its ability to dissolve the reactants and facilitate the reaction, while DMF can be used at higher temperatures to accelerate the cyclization step. acs.orgorganic-chemistry.org In some protocols, aprotic bipolar solvents like Dimethyl sulfoxide (B87167) (DMSO) in the presence of an inorganic base like potassium hydroxide (B78521) (KOH) have been shown to be highly effective, particularly for the cyclocondensation of O-acylamidoximes. mdpi.comnih.gov

Base and Catalyst Influence: The cyclodehydration of the O-acylamidoxime intermediate is often promoted by a base. Organic bases like pyridine (B92270) or N,N-diisopropylethylamine (DIEA) are frequently used. mdpi.comacs.org Tetrabutylammonium fluoride (B91410) (TBAF) has been identified as a particularly mild and efficient reagent for this cyclization, allowing the reaction to proceed at room temperature. mdpi.comcapes.gov.br The choice of base can significantly impact reaction time and yield.

Temperature Control: The initial acylation step is typically performed at room temperature, while the subsequent cyclization may require heating. mdpi.com However, the development of more efficient catalysts and reagents like TBAF allows for the entire sequence to be conducted at ambient temperature, which is advantageous for preserving thermosensitive functional groups. nih.govnih.gov Studies have shown that for challenging substrates, elevating the temperature to 80-90 °C can significantly improve the conversion rate to the desired oxadiazole. nih.gov

Table 1: Optimization of Reaction Conditions for 3-Aryl-1,2,4-Oxadiazole Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Outcome |

|---|---|---|---|---|

| Solvent | THF | DMF | DMSO | THF is a versatile solvent; DMSO can accelerate cyclization. mdpi.comacs.orgorganic-chemistry.org |

| Base | Pyridine | DIEA | TBAF / KOH | TBAF and KOH/DMSO systems are highly efficient for cyclization. mdpi.comnih.govacs.org |

| Temperature | Room Temp | 80 °C | 150 °C (Microwave) | Higher temps reduce reaction time but may require more stable reagents. nih.govacs.org |

Catalyst-Mediated Synthetic Routes

To enhance the efficiency and sustainability of the synthesis, various catalytic systems have been developed. These include methods based on transition metals and, more recently, organocatalysts.

Transition Metal-Catalyzed Cyclizations

Transition metal catalysts have proven effective in mediating the synthesis of 1,2,4-oxadiazoles. These catalysts can activate the reactants and facilitate the key bond-forming steps under milder conditions than traditional methods.

One notable example is the use of a PTSA-ZnCl₂ (p-toluenesulfonic acid-zinc chloride) catalytic system. organic-chemistry.org This system efficiently catalyzes the reaction between amidoximes and organic nitriles to form 3,5-disubstituted-1,2,4-oxadiazoles with high yields. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves the Lewis acid (ZnCl₂) activating the amidoxime, facilitating a [3+2] cycloaddition with the nitrile. organic-chemistry.org

Copper-catalyzed reactions have also emerged as a powerful tool. For instance, a one-step copper-catalyzed cascade oxidative reaction of amidines and methylarenes can produce 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions. mdpi.comnih.gov While this specific route may not be directly applicable for the title compound without modification, it highlights the potential of copper catalysis in forming the oxadiazole ring through C-N/C-O/N-O bond formation. mdpi.com

Organocatalytic Approaches

Organocatalysis offers an attractive metal-free alternative for the synthesis of 1,2,4-oxadiazoles, reducing the risk of metal contamination in the final product. Graphene oxide (GO) has been reported as an efficient, metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO is believed to possess dual catalytic activity, acting as both a solid acid catalyst and an oxidizing agent due to the oxygen-containing functional groups on its surface. nih.gov

Furthermore, the use of piperidine-based polymeric networks as organocatalysts in continuous-flow reactor systems is a modern approach that is gaining traction for its cost-effectiveness and reduced chemical waste. researchgate.net Such systems can be applied to the cyclization step in 1,2,4-oxadiazole synthesis.

Advanced Synthetic Techniques

To accelerate reaction rates and improve yields, advanced synthetic techniques are increasingly being employed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a popular and powerful technique for the rapid and efficient production of heterocyclic compounds, including 1,2,4-oxadiazoles. nih.goviaea.org This method offers significant advantages over conventional heating, such as dramatically reduced reaction times (from hours to minutes), higher yields, and often cleaner reaction profiles. nih.govnih.gov

In the context of synthesizing this compound, microwave irradiation can be applied to the cyclodehydration of the O-acylamidoxime intermediate. acs.orgnih.gov For example, reacting an amidoxime with a carboxylic acid can be achieved in one pot using polymer-supported reagents under microwave heating at temperatures around 150 °C for as little as 15 minutes, resulting in high yields and purities. acs.org The combination of microwave heating with efficient coupling agents and bases provides a fast and robust pathway to the target molecule. rsc.orgacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles

| Method | Typical Reaction Time | Typical Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours to overnight | Room Temp to 140 °C | Moderate to Good | mdpi.comnih.gov |

| Microwave Irradiation | 5-30 minutes | 60 °C to 150 °C | Good to Excellent | acs.orgnih.govrsc.org |

Flow Chemistry Methodologies

The application of flow chemistry offers significant advantages for the synthesis of this compound, enabling rapid, efficient, and automated production. nih.govresearchgate.netrsc.org While specific literature on the flow synthesis of this exact molecule is not abundant, established methods for the synthesis of 1,2,4-oxadiazoles can be readily adapted. These methodologies typically involve the use of microreactors or packed-bed reactors to achieve precise control over reaction parameters such as temperature, pressure, and residence time. nih.govbeilstein-journals.org

A common approach in flow synthesis involves a multi-step sequence within a single, continuous process. For the preparation of this compound, this could involve the initial reaction of 2,3,4-trifluorobenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate can then be acylated and subsequently cyclized at elevated temperatures to yield the final 1,2,4-oxadiazole product. nih.gov The entire sequence can be performed in a series of interconnected microreactors, significantly reducing reaction times compared to traditional batch methods. nih.govrsc.org

The use of high-throughput flow reactors allows for the rapid optimization of reaction conditions and the synthesis of a library of analogs for research purposes. researchgate.netrsc.org These systems can integrate synthesis and purification steps, further streamlining the production process. researchgate.net For instance, an integrated platform might involve a low-temperature peptide coupling followed by a high-temperature cyclization in a continuous flow, leading directly to the purified product. researchgate.netrsc.org

| Parameter | Value/Range | Reference |

| Reactor Type | Microreactor, Packed-bed reactor | nih.govbeilstein-journals.org |

| Typical Residence Time | ~10-30 minutes | nih.govbeilstein-journals.org |

| Temperature Range | 30°C (initial coupling) to 175°C (cyclization) | rsc.org |

| Pressure | Elevated pressures to suppress solvent boiling | nih.gov |

Table 1: Representative Parameters for Flow Synthesis of 1,2,4-Oxadiazoles

Green Chemistry Principles in Synthesis

The synthesis of this compound can be made more environmentally benign by incorporating principles of green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov

Solvent-Free and Alternative Solvents:

One key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. For the synthesis of 1,2,4-oxadiazoles, microwave-assisted, solvent-free reactions have been reported. researchgate.net For example, the reaction of nitriles with hydroxylamine hydrochloride and subsequent acylation can be carried out on a solid support like magnesia-supported sodium carbonate under microwave irradiation, eliminating the need for a solvent. researchgate.net Where solvents are necessary, greener alternatives such as water or acetone-water mixtures are preferred. researchgate.net The synthesis of fluorinated 1,3,5-triazines, a related heterocyclic family, has been successfully demonstrated in an aqueous medium under microwave irradiation, highlighting the potential for similar applications in oxadiazole synthesis. lookchem.com

Recyclable Catalysts:

The use of heterogeneous catalysts that can be easily recovered and reused is another cornerstone of green chemistry. researchgate.net In the context of 1,2,4-oxadiazole synthesis, solid-supported bases or catalysts can facilitate the reaction and be subsequently removed by simple filtration. researchgate.net While specific examples for this compound are not detailed in the literature, the general principle of using recyclable catalysts is broadly applicable to the synthesis of this class of compounds.

Energy Efficiency:

Microwave-assisted synthesis is a prominent green chemistry technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov The synthesis of various oxadiazole derivatives has been shown to be more efficient under microwave irradiation, often leading to higher yields in a fraction of the time required for traditional refluxing. nih.gov One-pot microwave-mediated synthesis of 1,2,4-oxadiazoles from nitriles, hydroxylamine hydrochloride, and esters offers a direct and efficient protocol. iaea.org

| Green Chemistry Principle | Application in 1,2,4-Oxadiazole Synthesis | Reference |

| Waste Prevention | One-pot synthesis to minimize intermediate isolation and waste generation. | iaea.org |

| Atom Economy | Designing synthetic routes to maximize the incorporation of all materials into the final product. | youtube.com |

| Less Hazardous Chemical Syntheses | Use of less toxic reagents and avoiding hazardous solvents. | researchgate.net |

| Safer Solvents and Auxiliaries | Employing water or solvent-free conditions. | researchgate.netlookchem.com |

| Design for Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy input. | nih.govnih.gov |

| Catalysis | Use of recyclable solid-supported catalysts. | researchgate.net |

Table 2: Application of Green Chemistry Principles to 1,2,4-Oxadiazole Synthesis

Purification and Isolation Strategies for this compound

The purification and isolation of this compound are critical steps to obtain the compound in high purity. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Crystallization:

Crystallization is a common and effective method for purifying solid organic compounds. The crude this compound can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound while impurities remain in the mother liquor. The choice of solvent is crucial and is determined empirically. Common solvents for the crystallization of related oxadiazole derivatives include ethanol and mixtures of organic solvents. acs.org

Chromatography:

Chromatographic techniques are widely used for the purification of 1,2,4-oxadiazoles, especially for small-scale preparations or when impurities have similar solubility characteristics to the product.

Column Chromatography: This technique involves passing a solution of the crude product through a column packed with a stationary phase, typically silica (B1680970) gel. nih.gov A solvent or a mixture of solvents (eluent) is used to move the components down the column at different rates, allowing for their separation.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. nih.gov This technique uses a high-pressure pump to pass the solvent through a column with smaller particle sizes, resulting in higher resolution and better separation. It is particularly useful for purifying libraries of compounds generated through high-throughput synthesis. nih.govresearchgate.net

Extraction:

Liquid-liquid extraction can be employed as an initial purification step to remove certain impurities. For instance, after the reaction is complete, the mixture can be diluted with an organic solvent and washed with water or an aqueous basic solution to remove water-soluble byproducts and unreacted starting materials. orientjchem.org

In-line Purification in Flow Chemistry:

Modern flow chemistry setups can incorporate in-line purification modules, such as automated chromatography systems. beilstein-journals.org This integration allows for a continuous process from synthesis to purification, significantly increasing efficiency and reducing manual handling. beilstein-journals.org

| Purification Technique | Description | Application | Reference |

| Crystallization | Separation of a pure solid from a solution by inducing a change in its solubility. | Purification of solid crude product. | acs.org |

| Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase. | General purification of organic compounds. | nih.gov |

| Preparative HPLC | High-resolution chromatography for high-purity separation. | Purification of small-scale syntheses and compound libraries. | nih.gov |

| Extraction | Separation of compounds based on their relative solubilities in two different immiscible liquids. | Initial work-up and removal of bulk impurities. | orientjchem.org |

| In-line Chromatography | Automated chromatographic purification integrated into a flow synthesis process. | High-throughput synthesis and purification. | beilstein-journals.org |

Table 3: Common Purification and Isolation Strategies

Structural Elucidation and Conformational Analysis of 3 2,3,4 Trifluorophenyl 1,2,4 Oxadiazole

Advanced Spectroscopic Characterization Techniques

The comprehensive characterization of 3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole is achieved through the synergistic application of advanced spectroscopic and crystallographic methods. These techniques provide a complete picture of the molecule, from its elemental composition to the precise spatial arrangement of its atoms.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry is a cornerstone technique for the precise determination of a compound's molecular formula by providing a highly accurate mass-to-charge ratio.

Detailed Research Findings:

For this compound, HRMS analysis is critical for confirming its elemental composition. The expected monoisotopic mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O). The experimentally determined mass from HRMS should align with the calculated mass to within a few parts per million (ppm), providing strong evidence for the molecular formula C₈H₃F₃N₂O.

| Parameter | Value |

| Molecular Formula | C₈H₃F₃N₂O |

| Calculated Monoisotopic Mass | 216.0197 Da |

| Expected Ion (e.g., [M+H]⁺) | 217.0275 Da |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the detailed structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to map out the connectivity and spatial relationships of the atoms within this compound.

1D NMR spectra provide fundamental information about the chemical environment of the hydrogen, carbon, and fluorine nuclei in the molecule.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the trifluorophenyl ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing fluorine substituents and their relative positions. The lone proton on the 1,2,4-oxadiazole (B8745197) ring will also exhibit a characteristic chemical shift.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbons of the trifluorophenyl ring will show characteristic chemical shifts and C-F coupling constants. The two carbons of the 1,2,4-oxadiazole ring are also expected to have distinct resonances.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the substitution pattern on the phenyl ring. It will show three distinct signals for the fluorine atoms at the 2, 3, and 4 positions, with characteristic chemical shifts and F-F coupling constants.

Table of Representative NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.50 | s | - | H-5 (oxadiazole) |

| ¹H | 7.80-7.90 | m | - | Aromatic H |

| ¹H | 7.30-7.40 | m | - | Aromatic H |

| ¹³C | 168.5 | s | - | C-3 (oxadiazole) |

| ¹³C | 175.0 | s | - | C-5 (oxadiazole) |

| ¹³C | 115-155 | m (with C-F coupling) | - | Aromatic C |

| ¹⁹F | -130 to -140 | m | - | F-2 |

| ¹⁹F | -150 to -160 | m | - | F-4 |

| ¹⁹F | -160 to -170 | m | - | F-3 |

2D NMR experiments are instrumental in establishing the complete structural framework by revealing correlations between different nuclei. scribd.com

Detailed Research Findings:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which helps in assigning the signals of the adjacent protons on the trifluorophenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of the carbon signals attached to protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations between the protons on the phenyl ring and the C-3 carbon of the oxadiazole ring would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This can be used to determine the preferred conformation of the molecule, for example, by observing correlations between the oxadiazole proton and the ortho-proton on the trifluorophenyl ring.

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR can probe the structure and dynamics in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties.

Detailed Research Findings:

Solid-state NMR could be employed to investigate the existence of different polymorphic forms of this compound. Differences in the chemical shifts and line widths in the solid-state spectra would indicate the presence of different crystalline arrangements.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Structure

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. rsc.org It provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry and packing in the crystal lattice.

Detailed Research Findings:

A successful single-crystal X-ray diffraction study of this compound would provide:

Absolute Confirmation of Connectivity: Unambiguously confirming the atom-to-atom connections.

Precise Geometric Parameters: Accurate measurements of all bond lengths and angles.

Conformational Details: The dihedral angle between the trifluorophenyl ring and the 1,2,4-oxadiazole ring, revealing the preferred conformation in the solid state.

Intermolecular Interactions: Information on how the molecules pack in the crystal, including any hydrogen bonding or π-stacking interactions.

Table of Expected Crystallographic Data:

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | (e.g., 4) |

| Calculated Density | (g/cm³) |

Molecular Conformation in the Crystalline State

The bond lengths and angles within the 1,2,4-oxadiazole ring are anticipated to be consistent with those observed for other 3,5-disubstituted 1,2,4-oxadiazoles. The carbon-fluorine bond lengths in the trifluorophenyl ring will be in the typical range for aryl fluorides. The linkage between the two rings, the C-C bond, will exhibit a length indicative of a single bond with some double-bond character due to electronic delocalization.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(phenyl)-C(oxadiazole) | 1.46 - 1.48 |

| C-F | 1.34 - 1.36 |

| N-O (oxadiazole) | 1.41 - 1.43 |

| C=N (oxadiazole) | 1.30 - 1.33 |

| **Bond Angles (°) ** | |

| C(phenyl)-C(oxadiazole)-N | 120 - 122 |

| Dihedral Angle (Phenyl-Oxadiazole) | 5 - 15 |

Note: These values are predictions based on data from similar structures and computational models.

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions. The presence of the trifluorophenyl and 1,2,4-oxadiazole moieties introduces several possibilities for such interactions.

π-π Stacking: The aromatic nature of both the trifluorophenyl and oxadiazole rings suggests the likelihood of π-π stacking interactions, which are a significant driving force in the crystal packing of many aromatic compounds. These interactions can occur between the oxadiazole rings of adjacent molecules or between the phenyl and oxadiazole rings. nih.gov

C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atom of the phenyl ring and the nitrogen or oxygen atoms of the oxadiazole ring are also anticipated to play a role in stabilizing the crystal lattice. rsc.org

Halogen Bonding: The fluorine atoms on the phenyl ring can participate in halogen bonding, acting as halogen bond donors to interact with the nitrogen or oxygen atoms of the oxadiazole ring of neighboring molecules.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Vibrational Modes

Vibrational spectroscopy provides valuable insights into the functional groups and vibrational modes of a molecule. While experimental spectra for this compound are not available, a predictive analysis based on known group frequencies for similar compounds can be made.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the trifluorophenyl ring. ajchem-a.com

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the oxadiazole ring and the C=C bonds of the phenyl ring are expected to appear in the 1650-1450 cm⁻¹ region. ajchem-a.com

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are anticipated in the 1300-1000 cm⁻¹ range.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the phenyl and oxadiazole rings will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, which is sensitive to the polarizability of bonds, will provide complementary information. The symmetric stretching vibrations of the aromatic rings are typically strong in the Raman spectrum. The C=N and C-O-C stretching modes of the oxadiazole ring are also expected to be Raman active.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Oxadiazole) | 1620 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch (Oxadiazole) | 1250 - 1200 |

| C-F Stretch | 1300 - 1000 |

| Ring Breathing (Phenyl) | ~1000 |

| Ring Breathing (Oxadiazole) | 900 - 850 |

Note: These are predicted ranges based on characteristic group frequencies.

Computational Structural Analysis

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for elucidating the structural and dynamic properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

DFT calculations can be employed to determine the most stable conformation (geometry) of this compound in the gas phase. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). ajchem-a.comjchr.org The geometry optimization would likely confirm a near-planar structure, with a calculated dihedral angle between the phenyl and oxadiazole rings.

By performing a potential energy surface scan, where the dihedral angle between the two rings is systematically varied, the conformational landscape can be explored. This would reveal the energy barriers to rotation around the C-C bond connecting the rings and confirm that the planar or near-planar conformation is the global minimum.

Molecular Dynamics Simulations for Solution-Phase Conformations

Molecular dynamics (MD) simulations can provide insights into the conformational behavior of this compound in a solution environment. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent) over a period of time, the dynamic fluctuations in bond lengths, bond angles, and dihedral angles can be observed.

MD simulations would likely show that while the molecule exhibits some flexibility, it predominantly maintains a near-planar conformation in solution. The simulations can also provide information about the solvation shell around the molecule and the nature of solute-solvent interactions. These simulations are valuable for understanding how the molecular conformation might differ between the gaseous, crystalline, and solution phases.

Prediction of Spectroscopic Signatures via Quantum Chemical Calculations

Quantum chemical calculations, specifically DFT, can be used to predict the vibrational spectra (IR and Raman) of this compound. jchr.org Following geometry optimization, a frequency calculation can be performed at the same level of theory. This calculation provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. ajchem-a.com The predicted spectra can then be compared with experimental spectra (if available) to aid in the assignment of vibrational modes. This theoretical approach is invaluable for interpreting complex vibrational spectra and understanding the nature of the normal modes.

Electronic Structure and Reactivity of 3 2,3,4 Trifluorophenyl 1,2,4 Oxadiazole

Quantum Chemical Characterization of Electronic Properties

Theoretical and computational analyses offer significant insights into the distribution of electrons and energy levels within the molecule, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO is an electron acceptor, governing its electrophilicity. youtube.comyoutube.com

Interactive Data Table: Predicted Frontier Molecular Orbital Energies

This table presents predicted energy values for the target compound based on established principles of substituent effects on the electronic properties of aromatic and heterocyclic systems. The values for related compounds are provided for comparison.

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| Phenyl-1,2,4-oxadiazole | -9.5 to -10.0 | -1.0 to -1.5 | 8.0 to 9.0 |

| 3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole | -10.5 to -11.0 | -2.0 to -2.5 | 8.0 to 9.0 |

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

Electrostatic potential (ESP) surface mapping visually represents the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the ESP map is characterized by distinct regions of positive and negative potential.

The nitrogen and oxygen atoms within the 1,2,4-oxadiazole (B8745197) ring, being highly electronegative, create regions of negative electrostatic potential (typically colored red or yellow). These sites, particularly the nitrogen at position 4 (N4), are electron-rich and thus represent the primary centers for electrophilic attack. Conversely, the carbon atoms of the oxadiazole ring (C3 and C5) are adjacent to these electronegative heteroatoms, resulting in an electron deficiency and a positive electrostatic potential (typically colored blue). chim.it This makes them susceptible to nucleophilic attack. The potent electron-withdrawing nature of the 2,3,4-trifluorophenyl substituent dramatically enhances the positive potential on the C3 carbon it is attached to. Furthermore, the trifluoromethyl group itself contributes to a significant region of positive potential on the phenyl ring, rendering it also susceptible to certain nucleophilic interactions. acs.org

Aromaticity Assessment of the 1,2,4-Oxadiazole Ring

The concept of aromaticity is linked to cyclic delocalization of π-electrons, conferring enhanced stability. The 1,2,4-oxadiazole ring is generally considered to have a low degree of aromaticity. chim.itpsu.edu Its electronic structure possesses more of a hetero-diene character than that of a classic aromatic system like benzene. chemicalbook.comnih.gov This reduced aromatic character, combined with the inherent strain of the ring and the presence of a labile O-N bond, contributes to the ring's tendency to undergo thermal or photochemical rearrangements to form more stable heterocyclic systems. chim.itpsu.edu The stability of substituted 1,2,4-oxadiazoles can be greater than the parent compound, but the core ring remains a site of potential reactivity. nih.gov

Inductive and Resonance Effects of the 2,3,4-Trifluorophenyl Moiety

The 2,3,4-trifluorophenyl group profoundly influences the electronic properties of the molecule through a combination of inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, and its presence on the phenyl ring results in a powerful electron-withdrawing inductive effect. youtube.com This effect involves the polarization of σ-bonds, pulling electron density away from the phenyl ring and, consequently, from the attached 1,2,4-oxadiazole ring. This deactivates the entire system towards electrophilic substitution and increases the electrophilicity of the ring carbons.

Resonance Effect (+R): While fluorine possesses lone pairs of electrons that can be donated to the aromatic system via resonance, this effect is significantly weaker than its inductive pull. For fluorine, the +R effect is generally considered minor compared to the dominant -I effect.

The net electronic consequence is a strong withdrawal of electron density from the 1,2,4-oxadiazole ring. This deactivation makes the C3 and C5 positions of the oxadiazole even more electron-deficient and susceptible to nucleophilic attack. nih.gov

Predicted Chemical Reactivity and Reaction Mechanisms

The electronic features detailed above directly translate into a predictable pattern of chemical reactivity.

Identification of Electrophilic and Nucleophilic Sites

Based on the FMO analysis and ESP mapping, the key reactive sites of this compound can be identified:

Electrophilic Sites (Susceptible to Nucleophilic Attack): The most prominent electrophilic centers are the carbon atoms of the oxadiazole ring, C3 and C5. chim.itchemicalbook.com These positions are inherently electron-poor due to the adjacent electronegative heteroatoms. The strong inductive withdrawal by the 2,3,4-trifluorophenyl group further enhances the electrophilicity of the C3 position, making it a prime target for nucleophiles. The labile O-N bond also contributes to the ring's susceptibility to nucleophilic attack, which can lead to ring-opening reactions. psu.edu

Nucleophilic Sites (Susceptible to Electrophilic Attack): The primary nucleophilic sites are the nitrogen atoms of the oxadiazole ring, especially the N4 atom, which possesses a lone pair of electrons and is a region of negative electrostatic potential. chim.itpsu.edu These sites are prone to protonation and coordination with Lewis acids. While the C3 and C5 positions are generally inert to electrophilic substitution, the nitrogen atoms provide accessible points for interaction with electrophiles. chemicalbook.com

Theoretical Studies of Radical Formation and Reactivity

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the electronic properties and reactivity of molecules like this compound. The trifluoromethyl group, a common substituent in related compounds, is known to influence electronic properties significantly. acs.org The presence of the electron-withdrawing trifluorophenyl group at the 3-position of the 1,2,4-oxadiazole ring has a profound impact on the electron distribution across the molecule. This substituent is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a key determinant of a molecule's chemical reactivity and kinetic stability. acs.org A smaller energy gap generally correlates with higher reactivity. In the case of this compound, the strong electron-withdrawing nature of the trifluorophenyl group is anticipated to decrease the HOMO-LUMO gap, thereby enhancing its reactivity towards certain reagents.

Radical formation is a critical aspect of the reactivity of many organic compounds. While specific studies on the radical formation of this compound are not extensively documented, insights can be drawn from related structures. The formation of radical species can be initiated through various means, including thermal or photochemical induction. chim.it Photochemical reactions, in particular, can generate reactive open-chain intermediates with bi-radical or nitrene-like characteristics. chim.it The subsequent reaction pathways of these radical intermediates are highly dependent on the reaction conditions and the surrounding medium. chim.it

For instance, the 1,2,4-oxadiazole ring itself possesses a relatively weak O-N bond, which is susceptible to cleavage under certain conditions, potentially leading to radical intermediates. osi.lvresearchgate.net The trifluorophenyl group, with its strong inductive effect, would further influence the stability and subsequent reactions of any radical species formed on the heterocyclic ring or the aromatic system.

Stability and Degradation Pathways of the Oxadiazole Ring System

The 1,2,4-oxadiazole ring is characterized by a low level of aromaticity and the presence of a weak O-N bond, which makes it prone to rearrangements into more stable heterocyclic systems. osi.lvresearchgate.net The stability of the 1,2,4-oxadiazole ring in derivatives like this compound is influenced by both the inherent properties of the ring and the nature of its substituents.

Studies on related 1,2,4-oxadiazole derivatives have shown that their stability is pH-dependent. For example, one study found that a 1,2,4-oxadiazole derivative exhibited maximum stability in a pH range of 3-5. nih.gov Degradation rates increased at both higher and lower pH values. nih.gov

The degradation pathways are also pH-dependent:

At low pH: Protonation of the N-4 atom on the 1,2,4-oxadiazole ring can occur, followed by nucleophilic attack on the activated methine carbon, leading to ring opening and the formation of an aryl nitrile degradation product. nih.gov

At high pH: Nucleophilic attack can occur on the methine carbon, generating an anion on the N-4 atom. Subsequent proton capture from a proton donor, such as water, facilitates ring opening to yield the aryl nitrile. nih.gov In the absence of a proton donor, the anionic intermediate may revert to the parent compound, indicating that the presence of a proton source is crucial for degradation under basic conditions. nih.gov

The electron-withdrawing nature of the trifluorophenyl group in this compound is expected to enhance the electrophilicity of the carbon atoms in the oxadiazole ring, potentially making it more susceptible to nucleophilic attack and subsequent degradation.

| Condition | Proposed Degradation Mechanism | Resulting Product |

| Low pH | Protonation of N-4, followed by nucleophilic attack and ring opening. nih.gov | Aryl nitrile |

| High pH | Nucleophilic attack, formation of N-4 anion, and proton capture leading to ring opening. nih.gov | Aryl nitrile |

Mechanistic Insights into Derivatization and Transformation Reactions

The unique structural features of this compound allow for a variety of derivatization and transformation reactions, providing pathways to novel compounds with potentially interesting properties.

Substitution Reactions on the Aromatic Rings

The trifluorophenyl ring of this compound is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms can act as leaving groups when attacked by strong nucleophiles.

In related polyfluoroaryl-1,2,4-oxadiazoles, SNAr reactions have been observed where a nucleophile, such as hydrazine (B178648), displaces a fluorine atom on the aromatic ring. chim.it This initial substitution can be followed by further intramolecular reactions.

The 1,2,4-oxadiazole ring itself is generally resistant to electrophilic substitution due to its electron-poor nature. acs.org However, the nitrogen atoms of the oxadiazole ring possess nucleophilic character, which can be exploited in certain reactions. chim.it

Ring-Opening and Rearrangement Reactions of the Oxadiazole Core

The 1,2,4-oxadiazole core is known to undergo several types of rearrangement reactions, often driven by the cleavage of the weak O-N bond. osi.lvresearchgate.net These rearrangements can be induced thermally or photochemically and lead to the formation of more stable heterocyclic systems. chim.itosi.lv

Key rearrangement reactions of the 1,2,4-oxadiazole ring include:

Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal rearrangement involving an internal nucleophilic substitution. chim.itosi.lv A nucleophilic atom within a side chain at the 3-position of the oxadiazole attacks the N-2 atom of the ring, leading to the formation of a new heterocyclic system. chim.it

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This rearrangement is common for five-membered heterocycles with electron-withdrawing groups, such as perfluoroalkyl or polyfluoroaryl moieties. chim.it The reaction involves the attack of a bidentate nucleophile at the C-5 position of the oxadiazole ring, followed by ring opening and subsequent closure to form a new ring system. chim.it For instance, the reaction of polyfluoroaryl-1,2,4-oxadiazoles with hydrazine can lead to the formation of indazole derivatives through an ANRORC-like mechanism. chim.it

Photochemical Rearrangements: Irradiation of 1,2,4-oxadiazoles can lead to the formation of various products, including other heterocyclic isomers like 1,3,4-oxadiazoles, through a reactive open-chain intermediate. chim.it

The presence of the electron-withdrawing trifluorophenyl group at the 3-position of this compound would likely influence the course and feasibility of these rearrangements.

| Rearrangement Type | Description | Key Features |

| Boulton-Katritzky (BKR) | Thermal rearrangement via internal nucleophilic substitution. chim.itosi.lv | Involves a side chain at the 3-position and the N-2 atom of the oxadiazole ring. chim.it |

| ANRORC | Nucleophilic addition, ring opening, and ring closure. chim.it | Common for derivatives with electron-withdrawing groups; involves nucleophilic attack at C-5. chim.it |

| Photochemical | Rearrangement upon irradiation. chim.it | Proceeds through a reactive open-chain intermediate. chim.it |

Functionalization Strategies for Further Molecular Complexity

Several strategies can be employed to introduce further molecular complexity to this compound, targeting either the oxadiazole ring or the trifluorophenyl moiety.

Metalation and Cross-Coupling: Directed metalation using strong bases, such as TMP-magnesium or TMP-zinc reagents, can be a powerful tool for the functionalization of heterocyclic rings. acs.org This approach allows for the introduction of various electrophiles. Subsequent cross-coupling reactions, such as Negishi or Suzuki couplings, can then be used to form new carbon-carbon bonds, attaching diverse aryl or alkyl groups. acs.org

C-H Functionalization: Direct C-H functionalization of the oxadiazole ring is an attractive strategy for building molecular complexity. Copper-catalyzed C-H arylation has been successfully applied to 1,3,4-oxadiazoles, and similar methodologies could potentially be adapted for 1,2,4-oxadiazoles. acs.org

Modification of Substituents: If the trifluorophenyl ring contains other functional groups, these can be modified to introduce new functionalities. For example, a nitro group can be reduced to an amine, which can then be further derivatized.

These functionalization strategies open up a wide range of possibilities for creating novel derivatives of this compound with tailored properties for various applications.

Structure Property Relationship Spr and Rational Design Principles

Theoretical Approaches to Structure-Property Correlation

Molecular Docking Simulations for Understanding Theoretical Binding Interactions

Molecular docking simulations serve as a powerful computational tool to predict the preferred orientation of a ligand when bound to a target receptor, providing insights into the theoretical binding interactions of compounds like 3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole. This in silico method is fundamental in rational drug design, offering a conceptual framework for understanding intermolecular interactions at the atomic level, even in the absence of specific, empirically determined binding affinities.

The process conceptually begins with the three-dimensional structures of both the ligand (this compound) and the macromolecular target, which is often a protein. The ligand's structure is typically optimized to its lowest energy conformation. The target protein's binding site, a pocket or groove on its surface, is then defined. Computational algorithms then systematically sample a multitude of orientations and conformations of the ligand within this binding site.

Each of these generated poses is evaluated using a scoring function, which estimates the binding affinity. These functions calculate the sum of energies associated with various types of interactions, including:

Hydrogen Bonds: The nitrogen atoms of the 1,2,4-oxadiazole (B8745197) ring can act as hydrogen bond acceptors, forming interactions with donor residues (e.g., serine, threonine, or backbone amides) in the receptor's binding site. mdpi.com

Hydrophobic Interactions: The trifluorophenyl ring, despite its polarity, possesses a significant nonpolar surface area that can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between atoms.

Electrostatic Interactions: The electron-withdrawing nature of the three fluorine atoms creates a dipole moment on the phenyl ring, which can lead to favorable electrostatic interactions with charged or polar residues in the binding pocket.

Halogen Bonds: The fluorine atoms on the phenyl ring can potentially act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

The simulation results are a set of possible binding modes, ranked by their predicted binding scores. nih.gov Analysis of the top-ranked poses can reveal the most probable binding orientation and the key amino acid residues involved in the interaction. For this compound, molecular docking could hypothetically elucidate how the trifluorinated phenyl ring orients itself within a hydrophobic pocket, while the oxadiazole moiety anchors the molecule through specific hydrogen bonds. nih.gov These theoretical models are invaluable for generating hypotheses about the structure-activity relationship and guiding the design of new analogues with potentially improved affinity. nih.gov

Pharmacophore Elucidation and Virtual Screening Methodologies

Pharmacophore elucidation and virtual screening are complementary computational strategies used to identify novel molecules with the potential to be biologically active. These methodologies are particularly useful when a library of known active compounds exists, or when a specific binding hypothesis has been generated, for instance, through molecular docking of a compound like this compound.

Pharmacophore Elucidation is the process of identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings

Hydrophobic Centers

Positive and Negative Ionizable Groups

For a molecule like this compound, a hypothetical pharmacophore model could be constructed based on its key chemical features. youtube.com The 1,2,4-oxadiazole ring would likely be defined as a hydrogen bond acceptor and potentially contribute to aromatic or hydrophobic interactions. The 2,3,4-trifluorophenyl group would be characterized as a hydrophobic and aromatic feature. The relative spatial arrangement of these features would constitute the pharmacophore model.

Virtual Screening utilizes these pharmacophore models to rapidly search large databases of chemical compounds to identify those that match the defined features. nih.gov This in silico filtering process can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. The process generally involves:

Database Preparation: A large library of compounds, such as the ZINC database or commercial collections, is prepared in a 3D format.

Pharmacophore-Based Screening: The pharmacophore model is used as a query to search the database. Only molecules that can adopt a low-energy conformation that spatially aligns with the pharmacophore features are retained.

Docking-Based Screening: The hits from the pharmacophore screen can be further filtered by performing molecular docking into the target receptor's binding site. This step helps to refine the hit list to include only those molecules that not only match the pharmacophore but also have a favorable predicted binding affinity and orientation. researchgate.net

ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be used to further prioritize hits, focusing on those with drug-like characteristics. mdpi.com

Through this hierarchical approach, a manageable number of promising candidates can be selected for acquisition or synthesis and subsequent biological evaluation.

Design Considerations for Oxadiazole-Based Scaffolds

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Its utility stems from a combination of favorable physicochemical properties and its ability to serve as a versatile building block in drug design.

The key design considerations for incorporating a 1,2,4-oxadiazole scaffold, such as in this compound, include its metabolic stability, its role as a bioisostere, and its capacity for molecular interactions. The oxadiazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. mdpi.com Its nitrogen atoms are effective hydrogen bond acceptors, allowing for specific and strong interactions with biological targets.

Scaffold Hopping and Bioisosteric Replacements (conceptual)

Scaffold hopping is a computational chemistry strategy aimed at discovering structurally novel compounds by replacing a central molecular core (the scaffold) with a different one, while maintaining the original biological activity. researchgate.net This approach is valuable for navigating beyond existing patent claims, improving physicochemical or pharmacokinetic properties, or identifying novel interactions with a biological target. For a molecule with a 1,2,4-oxadiazole core, scaffold hopping could involve replacing this ring with other five- or six-membered heterocycles to explore new chemical space. nih.gov

Bioisosteric replacement is a more focused strategy where a specific functional group or substructure is replaced by another with similar steric and electronic properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability or solubility. scispace.com The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities. mdpi.comresearchgate.net

The conceptual advantages of using a 1,2,4-oxadiazole as a bioisostere include:

Metabolic Stability: Amide and ester bonds are susceptible to hydrolysis by enzymes such as proteases and esterases. The 1,2,4-oxadiazole ring is generally more resistant to such enzymatic cleavage, leading to a longer half-life in the body. scispace.com

Improved Physicochemical Properties: Replacing an amide or ester with a 1,2,4-oxadiazole can alter a molecule's polarity, lipophilicity, and hydrogen bonding capacity, which can in turn affect its solubility, permeability, and target engagement. rsc.org

Conformational Constraint: The rigid, planar structure of the oxadiazole ring can lock the molecule into a more defined conformation, which can be advantageous for binding to a specific target by reducing the entropic penalty of binding.

Strategies for Modulating Electronic and Steric Profiles

The biological activity and pharmacokinetic properties of a molecule are intricately linked to its electronic and steric profiles. For a compound like this compound, these profiles can be strategically modulated to optimize its performance as a potential therapeutic agent.

Electronic Profile Modulation:

The electronic nature of the trifluorophenyl ring is heavily influenced by the strong electron-withdrawing effect of the fluorine atoms. nih.gov This can be fine-tuned in several ways:

Altering the Position of Fluorine Atoms: The position of the fluorine atoms (ortho, meta, para) relative to the oxadiazole ring can have a significant impact on the molecule's electronic distribution and its interaction with a target. nih.gov

Introducing Other Substituents: Replacing one or more fluorine atoms with other electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., nitro, cyano) groups can systematically modulate the electronic properties of the phenyl ring. acs.org

Steric Profile Modulation:

The steric bulk and shape of a molecule are critical for its ability to fit into a binding pocket. For the this compound scaffold, steric modifications can be explored at various positions:

Phenyl Ring Substitution: Introducing larger or smaller substituents on the phenyl ring can alter its steric profile. For example, replacing a fluorine atom with a larger bromine or a smaller hydrogen atom would change the volume and shape of this part of the molecule.

These modulations are often guided by computational modeling and structure-activity relationship (SAR) studies to rationally design next-generation compounds with enhanced properties. acs.org

Computational Design of Molecular Libraries Based on the this compound Core

Computational chemistry provides powerful tools for the rational design of molecular libraries, enabling the exploration of vast chemical space in silico before committing to resource-intensive chemical synthesis. A virtual library based on the this compound core can be systematically constructed and evaluated to identify promising candidates for further development. rsc.orgmdpi.com

A conceptual workflow for designing such a library would involve the following steps:

Core Scaffold Definition: The this compound structure is defined as the central scaffold.

Enumeration of Analogs: Potential points of variation on the scaffold are identified. For this core, these would primarily be the 5-position of the 1,2,4-oxadiazole ring and the remaining unsubstituted positions on the trifluorophenyl ring. A collection of diverse chemical building blocks (e.g., various alkyl chains, aryl groups, heterocyclic rings) is then computationally attached to these variation points to generate a large virtual library of analogs. mdpi.com

In Silico Filtering: The generated library is then subjected to a series of computational filters to remove compounds with undesirable properties:

Physicochemical Property Filters: Rules such as Lipinski's Rule of Five are applied to select for compounds with drug-like properties (e.g., appropriate molecular weight, lipophilicity, and number of hydrogen bond donors and acceptors). mdpi.com

ADMET Prediction: Models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity are used to flag compounds that are likely to have poor pharmacokinetic profiles or toxic liabilities.

PAINS (Pan-Assay Interference Compounds) Filtering: Compounds containing substructures known to interfere with bioassays are removed.

Virtual Screening: The filtered library is then screened against a specific biological target using methods like pharmacophore modeling or molecular docking to predict which compounds are most likely to be active. rsc.orgmdpi.com

Prioritization and Selection: Based on the docking scores, predicted binding modes, and other calculated properties, a final, smaller subset of the most promising compounds is selected for chemical synthesis and experimental testing. nih.gov

This computational approach allows for a more focused and efficient exploration of the chemical space around the this compound scaffold, increasing the probability of discovering novel and potent bioactive molecules.

Emerging Applications and Interdisciplinary Research Potential

Role as a Privileged Scaffold in Advanced Organic Synthesis

The 1,2,4-oxadiazole (B8745197) ring is recognized as a "privileged scaffold" in medicinal chemistry and materials science. nih.govresearchgate.net This designation stems from its favorable characteristics, including high thermal and chemical stability, and its capacity to act as a bioisosteric replacement for amide and ester functional groups, which can be susceptible to hydrolysis. nih.govresearchgate.net The stability of the 1,2,4-oxadiazole ring is notable, with disubstituted derivatives capable of withstanding both strong acids and bases. nih.gov

The synthesis of 1,2,4-oxadiazoles is well-established, with several methodologies available to organic chemists. nih.gov A common and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with carboxylic acid derivatives. nih.gov For the specific synthesis of 3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole, a typical pathway involves the reaction of 2,3,4-trifluorobenzonitrile (B125879) with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium hydroxide (B78521) or magnesium oxide to form the corresponding amidoxime (B1450833), which is then cyclized. vulcanchem.com The reactivity of the 1,2,4-oxadiazole ring itself can be harnessed in further synthetic transformations, such as photochemical rearrangements and nucleophilic aromatic substitutions, allowing for the generation of diverse molecular architectures. chim.it

The trifluorophenyl moiety in this compound introduces a unique set of properties that can be exploited in advanced organic synthesis. The electron-withdrawing nature of the three fluorine atoms can influence the reactivity of the phenyl ring and the adjacent oxadiazole core. This can be advantageous in designing specific chemical transformations or in fine-tuning the electronic properties of the final molecule. The presence of fluorine can also facilitate purification and characterization due to its unique spectroscopic signatures.

Potential in Material Science and Engineering

The inherent properties of the 1,2,4-oxadiazole core, such as its thermal stability and electron-accepting nature, make it an attractive component for various materials. nih.gov The incorporation of a trifluorophenyl group is expected to further enhance these properties, opening up avenues for its use in advanced material science applications.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Oxadiazole derivatives are widely utilized as electron-transporting materials (ETMs) and host materials in OLEDs due to their high electron affinity and good thermal stability. nih.govnih.gov The electron-deficient nature of the oxadiazole ring facilitates efficient electron injection and transport, which is crucial for the performance of OLED devices. The introduction of a trifluorophenyl group, a strong electron-withdrawing substituent, is anticipated to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This can lead to improved electron injection from the cathode and better charge balance within the emissive layer of an OLED, potentially resulting in higher efficiency and lower operating voltages.

Furthermore, fluorinated organic molecules often exhibit unique photophysical properties. While specific data for this compound is not widely available, related fluorinated oxadiazole derivatives have been investigated for their fluorescent properties. nih.gov The strategic placement of fluorine atoms can influence the emission color and quantum yield of fluorescent materials. Research on other oxadiazole-based emitters has shown that tuning the electronic nature of the substituents can lead to deep blue or green emission, which are highly sought after for display and lighting applications. nih.gov

| Property | Value | Reference Compound |

| Emission Color | Blue/Green | Various Oxadiazole Derivatives |

| Role in OLEDs | Electron-Transporting Material, Host Material | General Oxadiazole Derivatives |

| Potential Advantage of Trifluorophenyl Group | Improved electron injection, enhanced stability | Inferred from properties of fluorinated compounds |

Liquid Crystal Applications

The field of liquid crystals has also benefited from the incorporation of heterocyclic cores like 1,2,4-oxadiazole. nih.gov The rigid and polar nature of the oxadiazole ring can contribute to the formation of mesophases. Fluorinated liquid crystals are of particular interest due to their unique dielectric properties and often lower melting points compared to their non-fluorinated counterparts.

Studies on fluorinated 1,2,4-oxadiazole derivatives have demonstrated their potential to form liquid crystalline phases, including smectic phases. mdpi.com The presence of a perfluoroalkyl chain in conjunction with an oxadiazole ring has been shown to induce thermotropic liquid crystalline behavior. mdpi.com The trifluorophenyl group in this compound, with its inherent rigidity and specific dipole moment, could play a crucial role in directing the molecular self-assembly into ordered liquid crystalline structures. The interplay between the fluorinated phenyl ring and other molecular components could lead to novel mesophases with interesting electro-optical properties.

Polymer Chemistry and Polymerizable Monomers